molecular formula C7H9NO2 B1600014 2-Methyl-4-methoxypyridine-N-oxide CAS No. 6890-60-4

2-Methyl-4-methoxypyridine-N-oxide

Cat. No. B1600014
CAS RN: 6890-60-4
M. Wt: 139.15 g/mol
InChI Key: IKGYHDYAMVNSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04562197

Procedure details

To a solution of sodium (4.6 g, 0.2 mole) in anhydrous methanol (140 ml) at 25° C. was added 4-nitro-2-picoline-N-oxide (31 g, 0.2 mole). The mixture was stirred for 11/2 hours and then filtered. The filtrate was evaporated and the residue extracted with ethyl acetate. The solution was filtered, evaporated and the oily residue distilled to give the title compound (25.7 g, 92%) b.p. 150° C. at 0.2 mm mercury.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Na].[N+]([C:5]1[CH:6]=[C:7]([CH3:12])[N+:8]([O-:11])=[CH:9][CH:10]=1)([O-])=O.[CH3:13][OH:14]>>[CH3:12][C:7]1[CH:6]=[C:5]([O:14][CH3:13])[CH:10]=[CH:9][N+:8]=1[O-:11] |^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
Name
Quantity
140 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the oily residue distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=[N+](C=CC(=C1)OC)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.